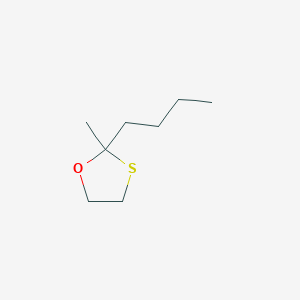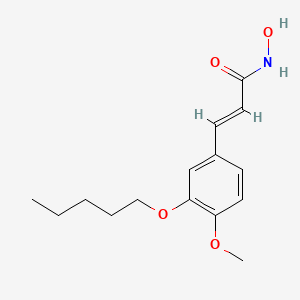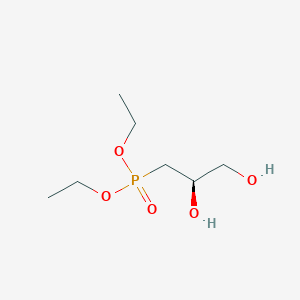
(2R)-3-diethoxyphosphorylpropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-diethoxyphosphorylpropane-1,2-diol is an organic compound that belongs to the class of glycerol derivatives This compound is characterized by the presence of a diethoxyphosphoryl group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-diethoxyphosphorylpropane-1,2-diol typically involves the reaction of glycerol with diethyl phosphite under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the following steps:
Glycerol Activation: Glycerol is first activated by the base to form a glyceroxide intermediate.
Nucleophilic Substitution: The activated glycerol reacts with diethyl phosphite, leading to the formation of this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-diethoxyphosphorylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-3-diethoxyphosphorylpropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-3-diethoxyphosphorylpropane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also act as a substrate or inhibitor in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-(phosphonooxy)propane-1,2-diyl diheptanoate: Another glycerol derivative with a phosphonooxy group.
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate: A compound with similar structural features but different functional groups.
Uniqueness
(2R)-3-diethoxyphosphorylpropane-1,2-diol is unique due to its specific diethoxyphosphoryl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
23737-49-7 |
|---|---|
Molecular Formula |
C7H17O5P |
Molecular Weight |
212.18 g/mol |
IUPAC Name |
(2R)-3-diethoxyphosphorylpropane-1,2-diol |
InChI |
InChI=1S/C7H17O5P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h7-9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
LNBBUKIQJDFSRJ-SSDOTTSWSA-N |
Isomeric SMILES |
CCOP(=O)(C[C@@H](CO)O)OCC |
Canonical SMILES |
CCOP(=O)(CC(CO)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


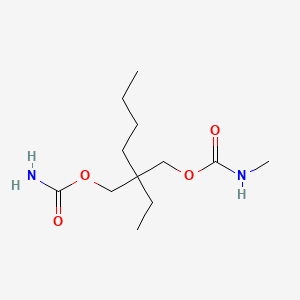
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)
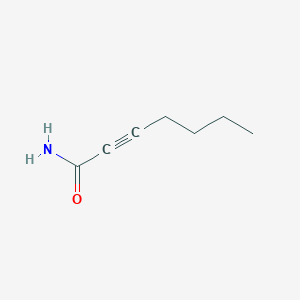

![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)
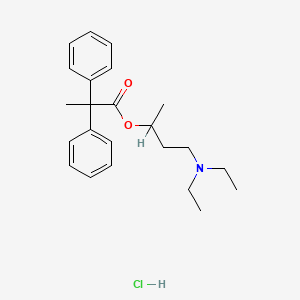
![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
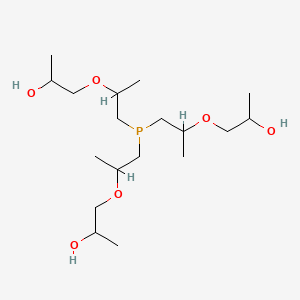
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)
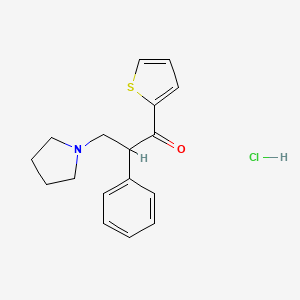
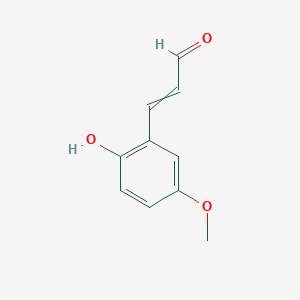
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
